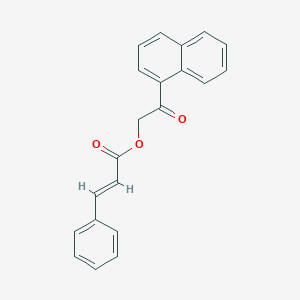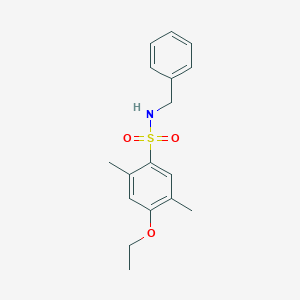
4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes an ethoxy group, a methyl group, and a pyridin-2-ylmethyl group attached to a benzenesulfonamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with pyridin-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The compound binds to the active site of the enzyme, preventing the formation of folic acid and thereby inhibiting bacterial growth. The molecular targets include dihydropteroate synthase and dihydrofolate reductase, which are key enzymes in the folic acid pathway .
類似化合物との比較
Similar Compounds
- 4-ethoxy-3-methyl-N-(pyridin-2-yl)benzenesulfonamide
- 4-ethoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- 4-ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Uniqueness
4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-20-15-8-7-14(10-12(15)2)21(18,19)17-11-13-6-4-5-9-16-13/h4-10,17H,3,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHFSJAEAWWPAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497464.png)
![3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B497466.png)






![2-[([1,1'-Biphenyl]-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B497479.png)




